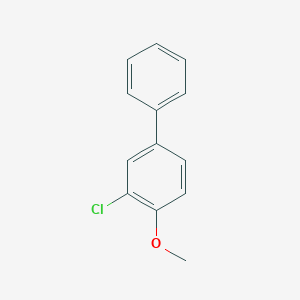

1,1'-Biphenyl, 3-chloro-4-methoxy-

描述

BenchChem offers high-quality 1,1'-Biphenyl, 3-chloro-4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, 3-chloro-4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

21424-83-9 |

|---|---|

分子式 |

C13H11ClO |

分子量 |

218.68 g/mol |

IUPAC 名称 |

2-chloro-1-methoxy-4-phenylbenzene |

InChI |

InChI=1S/C13H11ClO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3 |

InChI 键 |

SLBYCCHSURAIIK-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2)Cl |

产品来源 |

United States |

General Overview of the Biphenyl Scaffold in Organic Chemistry Research

The biphenyl (B1667301) scaffold, which consists of two phenyl rings connected by a single carbon-carbon bond, is a fundamental structural motif in organic chemistry. rsc.orgontosight.ai This framework is not merely a simple combination of two aromatic rings; the rotational freedom around the central bond allows for conformational isomerism, which can significantly influence the molecule's three-dimensional shape and its interactions with other molecules. ontosight.ai The electronic properties of the biphenyl system, such as its ability to engage in π-stacking and other non-covalent interactions, further contribute to its utility. rsc.org

The synthesis of biphenyl derivatives is a cornerstone of modern organic synthesis. nist.gov A variety of cross-coupling reactions have been developed to efficiently construct the biaryl bond. These methods are crucial for creating both symmetrical and unsymmetrical biphenyls with a wide array of functional groups. nist.gov

Several key catalytic methods are employed for biaryl synthesis, including:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is one of the most widely used methods due to its mild reaction conditions and tolerance of diverse functional groups. nist.govsigmaaldrich.com

Negishi Coupling: This reaction couples organozinc compounds with organic halides, catalyzed by nickel or palladium complexes. sigmaaldrich.com It is known for its versatility in coupling different types of carbon atoms. sigmaaldrich.com

Stille Reaction: This method involves the coupling of an organotin compound with an organohalide, catalyzed by palladium.

Ullmann Condensation: A classical method that uses copper to promote the coupling of aryl halides. nist.gov While historically significant, it often requires harsh reaction conditions. nist.gov

These synthetic strategies have made a vast array of substituted biphenyls accessible for research and development. nist.gov The biphenyl motif is a prevalent core in many pharmaceuticals, agrochemicals, and advanced materials, highlighting its importance in both academic and industrial settings. rsc.org

Significance of Halogen and Methoxy Substituents in Biphenyl Systems for Research

The introduction of substituents, such as halogen atoms and methoxy (B1213986) groups, onto the biphenyl (B1667301) scaffold dramatically influences the molecule's physical, chemical, and biological properties. These modifications are a key strategy in medicinal chemistry and materials science for fine-tuning the characteristics of a lead compound.

Halogen Substituents: Halogen atoms (F, Cl, Br, I) are frequently incorporated into biphenyl structures. While they are deactivating to electrophilic aromatic substitution due to their inductive electron-withdrawing effect, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. The presence of a halogen can significantly impact a molecule's:

Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system.

Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms, which can enhance binding affinity to biological targets. The relative potency of halogenated biphenyls has been shown to vary depending on the specific halogen, with an order of I > Br > Cl > F observed in some biological assays.

Methoxy Substituents: The methoxy group (-OCH₃) is another common substituent in biphenyl systems. In contrast to halogens, the methoxy group is generally considered an activating group in electrophilic aromatic substitution. Its key influences include:

Electron-Donating Properties: The oxygen atom can donate electron density to the aromatic ring via resonance, which can affect the reactivity and electronic properties of the biphenyl system.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which is a critical interaction in many biological systems.

Solubility and Conformation: The methoxy group can influence the solubility of a compound and affect the preferred conformation around the biphenyl linkage due to steric interactions.

Research Context and Importance of 1,1 Biphenyl, 3 Chloro 4 Methoxy

Established Catalytic Cross-Coupling Approaches

The formation of the carbon-carbon bond between two aryl rings is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methodologies have become the cornerstone of biaryl synthesis due to their reliability and broad applicability.

Suzuki-Miyaura Coupling Protocols for Biphenyl Assembly

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. rsc.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide or triflate. rsc.org The reaction proceeds through a catalytic cycle involving the oxidative addition of the palladium catalyst to the organohalide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the desired biaryl product and regenerate the active palladium(0) catalyst. rsc.org

A key advantage of the Suzuki-Miyaura coupling is its functional group tolerance and the relatively mild reaction conditions required. mdpi.com The organoboron reagents are generally stable, commercially available, and have low toxicity, contributing to the reaction's widespread adoption. mdpi.com For the synthesis of biphenyls, an arylboronic acid is coupled with an aryl halide. The reactivity of the aryl halide typically follows the order I > OTf > Br > Cl. rsc.org A variety of palladium catalysts and ligands have been developed to optimize the reaction for different substrates, including those that are electronically deactivated or sterically hindered. researchgate.net

Other Palladium-Catalyzed Methodologies for Biaryl Systems

While the Suzuki-Miyaura coupling is highly prominent, other palladium-catalyzed reactions are also instrumental in the synthesis of biaryl systems. These methods provide alternative routes that can be advantageous depending on the specific substrates and desired functional group compatibility.

One such method is the Stille coupling , which utilizes organotin reagents. Similar to the Suzuki coupling, it follows a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The Stille reaction is known for its tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback.

The Negishi coupling employs organozinc reagents and is another powerful tool for C-C bond formation. A notable advantage is the ability to perform these couplings in aqueous media at room temperature, which aligns with the principles of green chemistry. nih.gov

The Hiyama coupling utilizes organosilicon compounds and is activated by a fluoride (B91410) source. This method offers an alternative to boronic acids and can be particularly useful for certain substrates.

Finally, the Ullmann reaction , a classical method involving copper-mediated coupling of aryl halides, has seen modern advancements with the use of palladium catalysts. While traditionally requiring harsh conditions, palladium-catalyzed versions can proceed under milder conditions. rsc.org Each of these palladium-catalyzed methodologies offers a unique set of advantages and disadvantages, providing chemists with a diverse toolkit for the synthesis of complex biaryl systems.

Specific Synthetic Pathways to 1,1'-Biphenyl, 3-chloro-4-methoxy-

The synthesis of the asymmetrically substituted 1,1'-Biphenyl, 3-chloro-4-methoxy- can be efficiently achieved using the Suzuki-Miyaura cross-coupling reaction. A logical approach involves the coupling of an appropriately substituted aryl halide with phenylboronic acid.

Detailed Reaction Schemes and Conditions

A plausible and efficient synthetic route to 1,1'-Biphenyl, 3-chloro-4-methoxy- is the Suzuki-Miyaura coupling of 4-bromo-2-chloroanisole with phenylboronic acid . This strategy selectively forms the desired C-C bond between the two aromatic rings.

Reaction Scheme:

Detailed Conditions:

The reaction is typically carried out in a suitable solvent system, such as a mixture of toluene, ethanol (B145695), or 1,4-dioxane (B91453) with water, under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst. A variety of palladium catalysts can be employed, with palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. mdpi.commdpi.com The addition of a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃) or a more specialized ligand like SPhos, can enhance the catalytic activity and improve yields.

A base is essential for the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are frequently used. mdpi.commdpi.com The reaction mixture is typically heated to reflux for several hours to ensure complete conversion. mdpi.com

| Reactant/Reagent | Role | Example |

| 4-bromo-2-chloroanisole | Aryl halide | Substrate |

| Phenylboronic acid | Organoboron reagent | Coupling partner |

| Palladium Catalyst | Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |

| Phosphine Ligand | Ligand (optional) | PPh₃, SPhos |

| Base | Activates boronic acid | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Reaction medium | Toluene/Water, Dioxane/Water |

Purification and Isolation Procedures (e.g., Column Chromatography, Crystallization)

Following the completion of the reaction, a standard workup procedure is employed to isolate the crude product. This typically involves cooling the reaction mixture, diluting it with water, and extracting the organic components with a suitable solvent like ethyl acetate or dichloromethane (B109758). The organic layers are then combined, washed with brine to remove any remaining aqueous-soluble impurities, and dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate.

The crude product, which may contain unreacted starting materials, homocoupled byproducts, and catalyst residues, is then purified. Column chromatography on silica (B1680970) gel is a highly effective method for separating the desired 1,1'-Biphenyl, 3-chloro-4-methoxy- from these impurities. chemicalbook.com A gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, is used to elute the different components from the column.

Further purification can be achieved through crystallization . google.comgoogle.com The purified product from column chromatography is dissolved in a minimal amount of a hot solvent or a solvent mixture (e.g., ethanol or a hexane/ethyl acetate mixture) and allowed to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of crystals. This process effectively removes any remaining minor impurities, yielding the final product in high purity. The purity of the final compound can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Green Chemistry Strategies in Biphenyl Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods, and biphenyl synthesis is no exception. Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

A key development in the green synthesis of biphenyls is the use of water as a solvent . researchgate.netmrforum.com Water is non-toxic, non-flammable, and inexpensive, making it an ideal green solvent. Suzuki-Miyaura reactions can be effectively carried out in aqueous media, often with the aid of water-soluble ligands and catalysts or under micellar conditions. nih.govnih.gov This approach not only reduces the reliance on volatile organic compounds (VOCs) but can also simplify product isolation.

Another green strategy is the use of heterogeneous catalysts . These catalysts are supported on a solid material, which allows for easy separation from the reaction mixture and subsequent reuse. arkat-usa.org This minimizes catalyst waste and can lead to more cost-effective and sustainable processes. Examples include palladium nanoparticles supported on various materials.

Furthermore, the development of ligand-free catalytic systems simplifies the reaction setup and reduces the cost and environmental impact associated with complex and often expensive ligands. arkat-usa.org Additionally, advancements in reaction technology, such as the use of microwave irradiation , can significantly reduce reaction times and energy consumption. arkat-usa.org These green chemistry strategies are crucial for the development of sustainable and efficient methods for the synthesis of 1,1'-Biphenyl, 3-chloro-4-methoxy- and other valuable biphenyl compounds.

Aqueous Reaction Media and Water-Soluble Catalysts

The use of water as a solvent in chemical synthesis is highly advantageous due to its non-toxic and non-flammable nature. researchgate.net For the synthesis of biphenyl compounds, Suzuki-Miyaura cross-coupling reactions are frequently employed. rsc.orgrsc.org These reactions can be effectively carried out in aqueous media, and in some cases, even in the absence of a solvent. researchgate.net The success of these reactions in water often relies on the use of specialized catalysts.

Water-soluble catalysts, particularly those incorporating palladium, have been developed to enhance the efficiency of Suzuki couplings in aqueous environments. rsc.orgnih.gov One notable example is a catalyst system generated in situ from PdCl2 and a β-cyclodextrin-based ligand (Ln@β-CD), which has demonstrated high efficacy for Suzuki reactions in water with low palladium loadings. nih.gov This catalyst system is also recyclable, adding to its sustainability. nih.gov Another approach involves the use of hydrophobic catalysts that are nonetheless effective in aqueous solutions without the need for additives. researchgate.net Microwave-assisted Suzuki couplings of aryl chlorides have also been successfully performed in aqueous media using stable palladium catalysts, leading to high yields in short reaction times. nih.gov

| Catalyst System | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| PdCl2(Ln@β-CD) | Aqueous media, in situ generation | Highly efficient with low catalyst loading, recyclable. | nih.gov |

| POPd2 | Aqueous media, microwave irradiation (150°C, 15 min) | Effective for aryl chlorides, yields ranging from 64% to 99%. | nih.gov |

| [(Ph2P-o-C6H4)2N]PdCl | Aerobic aqueous solutions | Competent for a variety of aryl halides without amphiphiles. | researchgate.net |

Utilization of Biomass-Derived Precursors

There is a growing interest in utilizing biomass as a renewable feedstock for the production of valuable chemicals. nih.gov Lignin, a major component of biomass, can be a source of aromatic ethers that can be transformed into other useful compounds. nih.gov For instance, aromatic ethers derived from biomass can be catalytically converted to cyclohexanone (B45756) and its derivatives. nih.gov

5-Hydroxymethylfurfural (HMF), another important platform molecule derivable from biomass, can be converted into precursors for surfactants through reactions like acetalization with long-chain alcohols. scispace.com While the direct synthesis of 1,1'-Biphenyl, 3-chloro-4-methoxy- from biomass precursors is an area of ongoing research, the principles of green chemistry suggest that biomass-derived phenols and other aromatic compounds could potentially serve as starting materials in coupling reactions to form substituted biphenyls.

Sunlight-Initiated Synthetic Routes

Photochemical methods offer a metal-free alternative for the synthesis of biphenyls. researchgate.net A technique known as "photosplicing" initially utilized UV-C light to form biphenyls from sulfonamides. researchgate.net This method has been improved by the use of photosensitizers, such as acetone (B3395972) and acetophenone, which allow the reaction to proceed with UV-B, UV-A light, or even natural sunlight. researchgate.netx-mol.com This advancement not only makes the synthesis more accessible and scalable but also aligns with the principles of green chemistry by using a renewable energy source. researchgate.netresearchgate.net The reaction, when initiated by photosensitizers, can be carried out in standard borosilicate glassware, simplifying the experimental setup. researchgate.net

Derivatization from Methoxy-Substituted Biphenyl Precursors

Once the methoxy-substituted biphenyl scaffold is synthesized, it can be further modified to create a variety of derivatives with different functionalities.

Demethylation Reactions to Form Hydroxybiphenyls (e.g., using BBr₃)

The cleavage of aryl methyl ethers to form the corresponding phenols is a crucial transformation in organic synthesis. chem-station.com Boron tribromide (BBr₃) is a highly effective reagent for this purpose, capable of demethylating aryl methyl ethers at or below room temperature. chem-station.commdma.ch The reaction proceeds through the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com

This method is particularly valuable for the demethylation of complex molecules, including those with iodine substituents, where other reagents might cause decomposition. mdma.chorgsyn.org For complete demethylation, it is generally recommended to use one mole of BBr₃ per ether group. mdma.ch The high reactivity of BBr₃ necessitates careful handling, typically starting the reaction at low temperatures and being cautious during the workup due to its vigorous reaction with water. chem-station.com

| Reagent | General Reaction Conditions | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Boron Tribromide (BBr3) | Low temperature (-78°C to room temperature) in a non-protic solvent like dichloromethane. | Highly effective for a wide range of aryl methyl ethers, including complex and sensitive substrates. | Reacts violently with water; requires careful handling. Can be expensive. | chem-station.commdma.chorgsyn.org |

| 47% Hydrobromic Acid (HBr) | Heated to around 130°C, sometimes with acetic acid as a co-solvent. | A more traditional and often less expensive method. | Requires high temperatures and harsh acidic conditions. | chem-station.com |

| Aluminum Chloride (AlCl3) | Heating in a solvent like dichloromethane or acetonitrile (B52724). | A strong Lewis acid, but generally less reactive than BBr3. | Requires heating; can also be sensitive to moisture. | chem-station.com |

Functionalization of Biphenyl Scaffolds

Biphenyl scaffolds are prevalent in many biologically active molecules and materials. rsc.orgacs.orgroyalsocietypublishing.org The ability to introduce functional groups at specific positions on the biphenyl rings is therefore of great importance. C-H functionalization has emerged as a powerful tool for this purpose, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. acs.org

Recent research has demonstrated the distal meta-C-H functionalization of biphenyl scaffolds using removable aliphatic nitrile templates. acs.orgacs.orgnih.gov This method allows for the selective introduction of functional groups, such as olefins or acetoxy groups, at the meta position, which can be challenging to achieve through classical electrophilic substitution reactions. acs.org This technique has been applied to the diversification of pharmaceuticals and natural products. acs.org

Reactions Involving the Methoxy Functional Group

The methoxy group (-OCH₃) is a key functional feature of the molecule, primarily engaging in reactions that target the ether linkage.

Ether Cleavage and Phenol (B47542) Formation

The aryl methyl ether functionality in 1,1'-Biphenyl, 3-chloro-4-methoxy- can be cleaved to yield the corresponding phenol, 3-chloro-[1,1'-biphenyl]-4-ol . This transformation is a standard reaction for aryl ethers and typically requires strong acidic conditions. libretexts.orgmasterorganicchemistry.com

The mechanism involves the protonation of the ether oxygen by a strong acid, creating a good leaving group. masterorganicchemistry.comyoutube.com The subsequent step is a nucleophilic attack by a halide ion on the methyl group via an Sₙ2 mechanism. masterorganicchemistry.com Attack on the aromatic carbon is disfavored because sp²-hybridized carbons are resistant to Sₙ1 and Sₙ2 reactions. masterorganicchemistry.com Consequently, the reaction consistently produces a phenol and a methyl halide. libretexts.org Diaryl ethers, in contrast, are generally resistant to cleavage by acids. libretexts.org

Common reagents used for the cleavage of aryl methyl ethers are summarized in the table below.

| Reagent(s) | Description | Typical Products |

| Hydrogen Iodide (HI) | A classic and effective reagent for ether cleavage. Often used in excess to drive the reaction. masterorganicchemistry.com | 3-chloro-[1,1'-biphenyl]-4-ol and Methyl Iodide |

| Hydrogen Bromide (HBr) | Similar to HI, cleaves ethers under strong acidic conditions. libretexts.org | 3-chloro-[1,1'-biphenyl]-4-ol and Methyl Bromide |

| Boron Tribromide (BBr₃) | A powerful Lewis acid that facilitates ether cleavage, often at lower temperatures than HBr or HI. | 3-chloro-[1,1'-biphenyl]-4-ol and Methyl Bromide |

The general reaction is depicted below: 1,1'-Biphenyl, 3-chloro-4-methoxy- + Strong Acid/Lewis Acid → 3-chloro-[1,1'-biphenyl]-4-ol + Methyl Halide

Reactions Involving the Chloro Functional Group

The chlorine atom on the biphenyl scaffold serves as a handle for various transformations, most notably nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Considerations

Nucleophilic Aromatic Substitution (NAS) on aryl halides is a demanding reaction that typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In the case of 1,1'-Biphenyl, 3-chloro-4-methoxy-, the chloro group is para to an electron-donating methoxy group. Electron-donating groups destabilize the anionic intermediate, making the molecule relatively unreactive towards NAS. masterorganicchemistry.com The phenyl group at position 5 is generally considered weakly activating. While the chlorine atom itself is an electron-withdrawing group via induction, its effect is not sufficient to activate the ring for NAS under standard conditions. For a successful NAS reaction, a much stronger activating group, such as a nitro group, would be required. For instance, in the reaction of 3,4-dichloro-1-nitrobenzene with sodium methoxide, substitution occurs selectively at the chlorine atom that is para to the strongly electron-withdrawing nitro group. chegg.com Therefore, subjecting 1,1'-Biphenyl, 3-chloro-4-methoxy- to nucleophilic attack would likely require harsh reaction conditions with limited success.

Cross-Coupling Applications of Aryl Halides

The chloro substituent renders 1,1'-Biphenyl, 3-chloro-4-methoxy- a suitable substrate for various palladium-catalyzed cross-coupling reactions. Although aryl chlorides are less reactive than their bromide and iodide counterparts, modern catalytic systems have been developed to effectively activate the C-Cl bond. acs.org These reactions are fundamental in synthetic organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, which joins an aryl halide with an organoboron compound, is a prominent example. rsc.orgresearchgate.net For unreactive aryl chlorides, particularly electron-rich ones, successful coupling often necessitates the use of specialized catalysts, such as those employing bulky and electron-rich phosphine ligands (e.g., tri-tert-butylphosphine) or N-heterocyclic carbenes (NHCs). uliege.be

The table below outlines several key cross-coupling reactions applicable to aryl chlorides.

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid or Ester | Pd(OAc)₂, Pd₂(dba)₃ / P(t-Bu)₃, SPhos, XPhos | C-C |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ / BINAP, Xantphos | C-N |

| Heck Coupling | Alkene | Pd(OAc)₂ / PPh₃, P(o-tol)₃ | C-C |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C-C (alkyne) |

| Stille Coupling | Organostannane (R-SnR'₃) | Pd(PPh₃)₄ | C-C |

These reactions allow for the chlorine atom to be replaced by a wide variety of functional groups, significantly expanding the synthetic utility of 1,1'-Biphenyl, 3-chloro-4-methoxy-. For example, a Suzuki-Miyaura reaction with an arylboronic acid could synthesize a terphenyl derivative.

Aromatic Reactivity Patterns

The substitution pattern on the biphenyl core dictates the regiochemical outcome of further reactions, particularly electrophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS) on the Biphenyl Core

The directing effects of the existing substituents on the two aromatic rings determine the position of attack for incoming electrophiles. The reactivity of biphenyl itself is similar to benzene, with the phenyl group acting as an ortho- and para-director. rsc.orgyoutube.com

In 1,1'-Biphenyl, 3-chloro-4-methoxy-, the substituted ring contains three groups with competing directing effects:

Methoxy group (-OCH₃): A strongly activating, ortho, para-director.

Chloro group (-Cl): A deactivating, ortho, para-director.

Phenyl group (-C₆H₅): A weakly activating, ortho, para-director.

The powerful activating and directing effect of the methoxy group dominates the reactivity of this ring. It strongly directs incoming electrophiles to the positions ortho to it (positions 2 and 6) and para to it (position 5). Since position 5 is already occupied by the second phenyl ring, substitution is overwhelmingly favored at the positions ortho to the methoxy group.

The second, unsubstituted phenyl ring is activated by the substituted ring to which it is attached. It will direct incoming electrophiles to its own ortho (2' and 6') and para (4') positions.

The predicted outcomes for common EAS reactions are summarized below, highlighting the major mono-substitution products.

| Reaction | Electrophile | Predicted Major Product(s) on Substituted Ring | Predicted Major Product(s) on Unsubstituted Ring |

| Nitration | NO₂⁺ | 1,1'-Biphenyl, 3-chloro-4-methoxy-2-nitro- and this compound6-nitro- | This compound4'-nitro- |

| Halogenation | Br⁺, Cl⁺ | 1,1'-Biphenyl, 2-bromo-3-chloro-4-methoxy- | 1,1'-Biphenyl, 4'-bromo-3-chloro-4-methoxy- |

| Friedel-Crafts Acylation | RCO⁺ | 1-(2-Acetyl-3-chloro-4-methoxyphenyl)benzene | 1-(4-Acetylphenyl)-3-chloro-4-methoxybenzene |

Regioselectivity and Steric Hindrance in EAS

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, and the regiochemical outcome of such reactions on substituted biphenyls is determined by a combination of electronic directing effects and steric hindrance. In the case of 1,1'-Biphenyl, 3-chloro-4-methoxy-, the substituted ring (designated Ring A) is influenced by two competing substituents.

Electronic Effects: The 4-methoxy group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the aromatic ring via a +R (resonance) effect. This effect stabilizes the positive charge in the arenium ion intermediate, particularly when the electrophile attacks the positions ortho or para to it. libretexts.org The 3-chloro group, conversely, is a deactivating group due to its -I (inductive) effect, but it is also an ortho, para-director because its +R effect, though weak, directs incoming electrophiles to these positions. youtube.com

When both groups are present on the same ring, their directing effects are combined:

The methoxy group at C4 strongly directs incoming electrophiles to the C3 and C5 positions. However, the C3 position is already occupied by the chloro substituent.

The chloro group at C3 directs incoming electrophiles to the C2, C4, and C6 positions. The C4 position is already occupied by the methoxy group.

The concerted influence of these substituents makes the C5 position the most electronically favorable site for electrophilic attack. The C5 position is ortho to the strongly activating methoxy group and meta to the deactivating chloro group, leading to significant activation and stabilization of the corresponding arenium ion intermediate. The unsubstituted phenyl ring (Ring B) is also a potential site for substitution, and its reactivity is generally comparable to that of benzene.

Steric Hindrance: Steric hindrance plays a crucial role in moderating the electronic effects. nih.govwikipedia.org The biphenyl structure is not planar, with a torsional angle between the two rings that minimizes steric clash. However, the positions ortho to the inter-ring bond (C2 and C6 on Ring A; C2' and C6' on Ring B) are sterically encumbered. wikipedia.org

On Ring A: Attack at the C2 position is sterically hindered by the adjacent phenyl group. The C6 position is similarly hindered. While electronics might favor the C5 position, a sufficiently bulky electrophile could face some steric repulsion from the adjacent methoxy group. youtube.com

On Ring B: Electrophilic attack is most likely at the C4' position (para to the inter-ring bond), which is the least sterically hindered position. The C2' and C6' positions are sterically disfavored.

A study on the Friedel-Crafts acylation of 3-chloro-4-methoxybiphenyl with various acyl chlorides in the presence of aluminum chloride demonstrated that substitution occurs preferentially on the unsubstituted ring at the C4' position. acs.org This indicates that under these specific reaction conditions, the deactivating effect of the chloro group on Ring A, combined with potential steric factors, makes the para position of the unsubstituted ring the most favorable site for acylation.

Table 1: Analysis of Positional Reactivity in Electrophilic Aromatic Substitution

| Position | Ring | Electronic Effects | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| C2 | A | Activated by -OCH3 (meta), deactivated by -Cl (ortho) | High (adjacent phenyl group) | Low |

| C5 | A | Strongly activated by -OCH3 (ortho) | Low to moderate | High |

| C6 | A | Deactivated by -Cl (para) | High (adjacent phenyl group) | Low |

| C2'/C6' | B | - | High (adjacent phenyl group) | Low |

| C3'/C5' | B | - | Low | Moderate |

| C4' | B | - | Low | High |

Utilization as a Synthon in Complex Organic Synthesis

Substituted biphenyls are valuable synthons, or building blocks, for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net 1,1'-Biphenyl, 3-chloro-4-methoxy- possesses multiple functional handles that can be exploited in synthetic transformations.

The introduction of a carbonyl group (C=O) is a common and important transformation in organic synthesis. 1,1'-Biphenyl, 3-chloro-4-methoxy- can serve as a precursor to carbonyl-functionalized biphenyls through several established methods.

Friedel-Crafts Acylation: As previously mentioned, Friedel-Crafts acylation is a direct method for introducing an acyl group onto an aromatic ring. organic-chemistry.orgmasterorganicchemistry.com Research has shown that the reaction of 3-chloro-4-methoxybiphenyl with acylating agents like acetyl chloride or benzoyl chloride, catalyzed by AlCl₃, results in the formation of 4'-acyl-3-chloro-4-methoxybiphenyl. acs.org This regioselectivity highlights the higher reactivity of the unsubstituted ring under these conditions. The resulting biphenyl ketones are versatile intermediates themselves.

Metal-Catalyzed Carbonylation: Another powerful strategy for installing a carbonyl group is through palladium-catalyzed carbonylation reactions. researchgate.net These reactions typically utilize an aryl halide (like the chloro group in the title compound) and a source of carbon monoxide to form carboxylic acid derivatives, esters, or amides. nih.gov While aryl chlorides are generally less reactive than aryl bromides or iodides, appropriate catalyst systems can facilitate their carbonylation. nih.gov This approach offers an alternative route to carbonyl derivatives where the carbonyl group is attached to Ring A at the C3 position, a transformation not achievable via Friedel-Crafts chemistry.

Table 2: Potential Synthetic Routes to Carbonyl-Functionalized Biphenyls

| Reaction Type | Reagents & Conditions | Target Position | Product Class | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C4' | Biphenyl Ketones | acs.orgrsc.org |

| Palladium-Catalyzed Carbonylation | CO, Pd catalyst, Nu-H | C3 | Carboxylic Acid Derivatives | researchgate.netnih.gov |

Theoretical and Computational Investigations of Chloromethoxybiphenyls

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are a cornerstone in the theoretical investigation of molecular systems. For chloromethoxybiphenyls, these calculations elucidate the electronic landscape and predict various molecular properties.

The application of DFT extends to understanding the effects of different solvent environments on the molecular and vibrational properties of related halogenated aromatic compounds. researchgate.net While specific DFT data for 1,1'-Biphenyl, 3-chloro-4-methoxy- is not extensively detailed in the provided results, the principles of DFT application to substituted biphenyls and similar aromatic systems are well-established. researchgate.netrsc.org

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. thaiscience.info The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and polarizability. nih.gov

For various organic molecules, including those with structural similarities to 1,1'-Biphenyl, 3-chloro-4-methoxy-, DFT calculations have been used to determine HOMO and LUMO energies. nih.govnih.gov For instance, in a study of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, the HOMO-LUMO energy gap was calculated to be 4.0023 eV. nih.gov In another related biphenyl (B1667301) derivative, 4,4-dimethoxy-1,1-biphenyl, the energy gap was found to be 4.57 eV, indicating a stable molecule. researchgate.net The distribution of these frontier orbitals across the molecule can pinpoint regions susceptible to nucleophilic or electrophilic attack. wuxiapptec.comwuxibiology.com

Table 1: Frontier Molecular Orbital Energies for Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol nih.gov | -5.9865 | -1.9842 | 4.0023 |

| 4,4-dimethoxy-1,1-biphenyl researchgate.net | Not specified | Not specified | 4.57 |

| 4-(tert-butyl)-4-nitro-1,1-biphenyl eurjchem.com | Not specified | Not specified | 3.97 |

This table presents data for structurally related compounds to illustrate the application of molecular orbital analysis. Specific values for 1,1'-Biphenyl, 3-chloro-4-methoxy- were not available in the search results.

Conformational Analysis and Atropisomerism Studies

The three-dimensional structure of biphenyls is a key determinant of their properties. Conformational analysis focuses on the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds.

The two phenyl rings in biphenyl and its derivatives are not coplanar due to steric hindrance between the ortho-hydrogens (or other substituents). This leads to a twisted conformation. The rotation around the central C-C bond is not free but is restricted by an energy barrier. This phenomenon of restricted rotation can lead to atropisomerism, where the rotational barrier is high enough to allow for the isolation of stable rotational isomers (atropisomers). nih.gov The stability of these atropisomers depends on the height of the rotational barrier. rsc.org

The nature and position of substituents on the biphenyl rings have a significant impact on the torsional (dihedral) angle between the rings and the energy barrier to rotation. Ortho-substituents, in particular, increase the steric hindrance and thus raise the rotational barrier. rsc.org A study on 3-chloro-4,4′-dimethoxybiphenyl showed a significant twist about the central C4—C10 bond, with a C5—C4—C10—C9 torsion angle of 150.5 (4)°. researchgate.net

Computational methods, including DFT, have been successfully used to calculate the torsional barriers of substituted biphenyls. rsc.org These studies have shown that attractive dispersive interactions between substituents can significantly influence the geometries and stabilities of the ground and transition states of the torsional isomerization pathways. rsc.org For accurate predictions, it is often necessary to use large basis sets and account for various energetic contributions and solvation effects. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property descriptors of a series of compounds with a specific property of interest. conicet.gov.ar These models can then be used to predict the properties of new or untested compounds. chemrxiv.org

For classes of compounds like polychlorinated biphenyls (PCBs), QSPR models have been developed to predict various thermodynamic properties, such as enthalpies of fusion and vaporization. umsl.edunih.gov These models often employ techniques like Comparative Molecular Field Analysis (CoMFA), which generates 3D fields around the molecules to capture steric and electrostatic properties. umsl.edunih.gov The predictive power of these models is assessed through statistical validation methods. rsc.org

While a specific QSPR model for 1,1'-Biphenyl, 3-chloro-4-methoxy- was not identified in the search results, the methodology has been broadly applied to related biphenyl compounds. umsl.edunih.gov The development of such a model would involve calculating a range of molecular descriptors for a series of related chloromethoxybiphenyls and correlating them with an experimentally determined property.

Computational Approaches to Relate Structure to Reactivity

Computational chemistry provides a powerful lens for understanding the relationship between the molecular structure of chloromethoxybiphenyls and their chemical reactivity. Through various theoretical models and computational techniques, it is possible to predict and analyze molecular properties that govern their behavior in chemical reactions. These methods are instrumental in elucidating reaction mechanisms, predicting sites of metabolic attack, and understanding the factors that influence their environmental fate and biological activity.

At the heart of these computational investigations are quantum mechanical methods, particularly Density Functional Theory (DFT). DFT has proven to be a robust and widely used method for studying the electronic structure of polychlorinated biphenyls (PCBs) and their derivatives. By solving approximations of the Schrödinger equation, DFT can accurately calculate a range of molecular properties that are key to understanding reactivity.

Key electronic properties that are routinely calculated to infer reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects the molecule's ability to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a more reactive molecule. For example, computational studies on similar chloro-substituted aromatic compounds have utilized DFT calculations at the B3LYP/6–311G(d,p) level to determine these frontier orbital energies and predict reactivity. researchgate.net

Another valuable tool in computational reactivity studies is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting where a molecule is susceptible to electrophilic or nucleophilic attack. In a molecule like 1,1'-Biphenyl, 3-chloro-4-methoxy-, the oxygen atom of the methoxy (B1213986) group and the regions of high electron density on the aromatic rings would be expected to show negative electrostatic potential, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms and regions near the electron-withdrawing chlorine atom would exhibit positive potential, indicating sites susceptible to nucleophilic attack.

The following tables present hypothetical yet representative data that would be generated in a typical DFT study of a chloromethoxybiphenyl, illustrating the types of parameters used to assess structure and reactivity. The values are based on findings for structurally related compounds found in the literature.

Table 1: Calculated Structural and Electronic Properties

| Property | Predicted Value | Significance in Reactivity |

| Dihedral Angle (C-C-C-C) | 45-55° | Influences molecular planarity and interaction with receptors. |

| HOMO Energy | -6.0 to -5.5 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | -1.5 to -1.0 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 4.5 to 5.0 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 2.0 to 3.0 Debye | Reflects the overall polarity of the molecule. |

Table 2: Representative Atomic Charges (Mulliken Population Analysis)

| Atom/Group | Predicted Charge (e) | Implication for Reactivity |

| Chlorine Atom | -0.1 to -0.2 | Electron-withdrawing, influences aromatic ring reactivity. |

| Methoxy Oxygen | -0.5 to -0.6 | Electron-donating, site of potential electrophilic attack. |

| Phenyl Ring Carbons | Variable | Reactivity pattern dictated by substituent effects. |

It is important to note that while these computational approaches provide deep insights, they are theoretical models. Experimental validation remains a crucial component of a comprehensive understanding of a compound's reactivity. The synergy between computational prediction and experimental observation is what drives progress in the chemical sciences.

Advanced Applications of 1,1 Biphenyl, 3 Chloro 4 Methoxy and Its Derivatives

Materials Science Applications

The rigid, conjugated structure of the biphenyl (B1667301) moiety, combined with the electronic influence of chloro and methoxy (B1213986) substituents, makes 1,1'-Biphenyl, 3-chloro-4-methoxy- and its derivatives valuable platforms for the development of advanced materials. These compounds are explored in various fields of materials science, from organic electronics to high-performance polymers, due to their unique electronic, optical, and self-assembly properties.

Organic Electronic and Optoelectronic Materials

The biphenyl core is a common building block in materials designed for organic electronics. Its planarity and extended π-conjugation facilitate charge transport, a critical requirement for semiconductor applications. The addition of functional groups like methoxy and chloro moieties allows for the fine-tuning of energy levels (HOMO/LUMO), solubility, and molecular packing, which are crucial for optimizing device performance.

In the field of Organic Light-Emitting Diodes (OLEDs), materials based on biphenyl derivatives are integral to achieving high efficiency and operational stability. The triazine system, for instance, has been utilized as a core for liquid crystalline materials and for the development of OLEDs. researchgate.net The biphenyl structure contributes to the thermal and morphological stability of the thin films within the device, preventing crystallization and ensuring a longer device lifetime. Derivatives can be employed as host materials in the emissive layer or as components of charge-transporting layers. The methoxy group, being an electron-donating group, can influence the HOMO level and improve hole injection or transport, while the chloro group, being electron-withdrawing, can modify the LUMO level to enhance electron injection or transport. This tailored functionality is critical in designing the complex multilayer structures of modern OLEDs.

In the realm of solar energy, particularly perovskite solar cells (PSCs), derivatives of biphenyls are extensively researched as Hole-Transporting Materials (HTMs). rsc.orgmdpi.com The HTM is a crucial component in a PSC, responsible for efficiently extracting positive charges (holes) from the light-absorbing perovskite layer and transporting them to the electrode. mdpi.com The benchmark HTM, Spiro-OMeTAD, itself contains methoxy-substituted aromatic rings, highlighting the importance of this functional group. rsc.orgmdpi.com

Researchers have designed and synthesized novel HTMs incorporating biphenyl and triphenylamine units to improve upon the performance and reduce the high cost associated with Spiro-OMeTAD. rsc.orgfrontiersin.org The biphenyl core provides a robust and electronically conductive scaffold. The performance of these materials is highly dependent on their molecular structure, which influences their energy levels, hole mobility, and film-forming properties. rsc.org For example, thieno[3,2-b]thiophene and 4,4′-dimethoxytriphenylamine-based conjugated molecules have been successfully synthesized and applied as HTMs in p-i-n architecture perovskite solar cells, achieving significant power conversion efficiencies. frontiersin.org

The fundamental property that makes biphenyl derivatives suitable for OLEDs and OPVs is their semiconducting nature. Specifically, many are developed as p-type (hole-transporting) organic semiconductors. The stability of these organic compounds is a critical factor, as a major challenge for perovskite solar cells is their rapid degradation, even in low humidity conditions. frontiersin.org The design of stable HTMs is therefore paramount.

The effectiveness of a biphenyl-based HTM is determined by several key parameters, including its ionization potential (IP), electron affinity (EA), and hole mobility. The IP should align with the valence band of the perovskite for efficient hole extraction. frontiersin.org Theoretical and experimental studies focus on modifying the biphenyl core with different π-linkers and terminal groups to optimize these properties. The delocalization of the Highest Occupied Molecular Orbital (HOMO) over the entire molecule is a desirable feature, as it facilitates hole transport and reduces the reorganization energy required for charge hopping. frontiersin.org

Table 1: Properties of Selected Biphenyl-Derivative-Based Hole-Transporting Materials

| Material Class | Core Structure | Key Features | Application Performance |

| Triazine-based HTMs | Triazine | Star-shaped molecules with good thermal stability. | PCEs of 10-12.5% in PSCs, comparable to Spiro-OMeTAD under similar conditions. mdpi.com |

| Azomethine-based HTMs | Azomethine | Synthesized via cost-effective condensation reactions, reducing costs by an order of magnitude. | PCEs exceeding 11% in planar PSCs. rsc.org |

| Thienothiophene-TPA HTMs | Thieno[3,2-b]thiophene & Triphenylamine | π-extended conjugated materials with tunable electronic properties. | Achieved PCE of 5.20% in p-i-n architecture PSCs. frontiersin.org |

Liquid Crystalline Systems

The rigid, rod-like shape of the biphenyl unit is a classic mesogen, a molecular unit that induces liquid crystalline behavior. By attaching flexible alkyl or alkoxy chains, derivatives of 1,1'-Biphenyl, 3-chloro-4-methoxy- can be designed to exhibit various liquid crystal phases (mesophases) over specific temperature ranges.

The synthesis of molecules like 3-chloro-biphenyl-3',4-bis[4-[4-(3,7-dimethyloctyloxy)-phenyliminomethyl]] benzoate has been reported to produce materials exhibiting an antiferroelectric tilted smectic liquid crystalline phase over a broad temperature range. researchgate.net Similarly, homologous series based on a methoxybiphenyl core, such as 4-[{[4-({6-[4-(4-methoxyphenyl)phenyl]hexyl}oxy)phenyl]methylidene}amino]phenyl 4-alkyloxybenzoates, have been shown to exhibit conventional nematic (N) and twist-bend nematic (NTB) phases. rsc.org

The specific mesophase and its transition temperatures are highly dependent on the molecular structure. For instance, in the MeOB6OIBeOm series, increasing the length of the terminal alkyloxy chain decreases the transition temperatures. rsc.org The stability of the NTB phase in this series is largely driven by the molecular shape, which is influenced by the length and parity of the flexible spacer. rsc.org This tunability allows for the creation of liquid crystals with specific properties for applications in displays, sensors, and optical components.

Table 2: Phase Transition Temperatures for a Methoxybiphenyl-Based Liquid Crystal Series (MeOB6OIBeOm)

| Compound (m = chain length) | NTB-N Transition (°C) | N-I Transition (°C) | Mesophase Behavior |

| m = 1 | 114.0 | 179.8 | Nematic, Twist-Bend Nematic rsc.org |

| m = 2 | 115.0 | 170.8 | Nematic, Twist-Bend Nematic rsc.org |

| m = 3 | 113.0 | 162.8 | Nematic, Twist-Bend Nematic rsc.org |

| m = 4 | 112.0 | 155.0 | Nematic, Twist-Bend Nematic rsc.org |

| m = 5 | 110.0 | 149.8 | Nematic, Twist-Bend Nematic rsc.org |

| m = 10 | - | 134.0 | Nematic only rsc.org |

NTB = Twist-Bend Nematic Phase; N = Nematic Phase; I = Isotropic Liquid Phase.

Polymer Precursors and Monomers for High-Performance Materials

Incorporating biphenyl units into a polymer backbone is a well-established strategy for producing high-performance materials. The rigidity of the biphenyl group enhances the thermal stability (high glass transition temperature and thermal decomposition temperature) and mechanical strength of the resulting polymer.

Monomers containing biphenyl moieties can be synthesized and subsequently polymerized to create crosslinked polymer networks. nih.govnih.gov For example, precursors such as 4-phenylphenol and 4,4'-dihydroxybiphenyl can be acrylated to form monomers like 4-phenylphenolmonoacrylate (4PPMA) and 4,4'-dihydroxybiphenyldiacrylate (44BDA), which can then be polymerized. nih.govnih.gov These polymers can be designed to have noncovalent intramolecular π-π interactions between the biphenyl side groups, which can influence network properties like swelling behavior and mechanical modulus. uky.edu

These materials are promising for applications requiring robust materials that can withstand harsh conditions. Furthermore, the inclusion of biphenyl moieties can be used to produce high-affinity adsorbents for binding other molecules that contain biphenyl groups, such as polychlorinated biphenyls (PCBs), for environmental remediation applications. nih.gov The development of monomers from renewable, bio-sourced raw materials is also an active area of research, aiming to replace fossil resources with sustainable alternatives for creating advanced polymers. mtak.hu

Catalysis and Ligand Design

The intrinsic chirality and conformational flexibility of the biphenyl scaffold have made it a cornerstone in the design of privileged ligands for asymmetric catalysis. Specifically, derivatives of 1,1'-Biphenyl, 3-chloro-4-methoxy- can be envisioned as components of sophisticated ligand architectures that precisely control the stereochemical outcome of metal-catalyzed reactions. The strategic placement of chloro and methoxy substituents can influence the electronic properties and steric environment of the catalytic pocket, thereby fine-tuning reactivity and enantioselectivity.

Development of Chiral Biphenyl-Based Ligands for Asymmetric Synthesis

The development of C2-symmetric diphosphine ligands based on axially chiral biaryl scaffolds has been a significant advancement in asymmetric catalysis. nih.gov These ligands, when complexed with transition metals like ruthenium, rhodium, and iridium, form highly effective catalysts for a variety of enantioselective transformations, most notably asymmetric hydrogenation. nih.govnih.gov The biphenyl structure provides a robust and tunable framework, where modifications to the substituents and the bridging elements can have a profound impact on the catalyst's performance.

A notable advancement in this area is the creation of bridged C2-symmetric biphenyl phosphine (B1218219) ligands. These ligands incorporate additional chiral centers on the linking unit of the biphenyl groups, which enhances the chiral induction. nih.gov The introduction of a chiral bridge restricts the conformational rotation of the diphosphine, making it more rigid compared to other biaryl diphosphine ligands. nih.gov This rigidity is beneficial for transmitting chiral information during the catalytic cycle. The synthesis of these ligands can be achieved with complete atropdiastereoselectivity, avoiding the need for tedious resolution steps. nih.gov

The effectiveness of these chiral biphenyl-based ligands has been demonstrated in the asymmetric hydrogenation of a wide range of prochiral substrates. For instance, in the ruthenium-catalyzed hydrogenation of β-ketoesters, a bridged C2-symmetric biphenyl phosphine ligand showed superior enantioselectivity compared to benchmark ligands such as MeO-BIPHEP and BINAP under identical conditions. nih.gov

Detailed research findings have also highlighted the performance of other chiral diphosphines like SYNPHOS and DIFLUORPHOS in comparison to commercially available analogues. In the asymmetric hydrogenation of various ketones and olefins, the SYNPHOS ligand, in particular, has demonstrated high enantioselectivities across a range of substrates. nih.gov For example, in the hydrogenation of hydroxyacetone, oxygenated diphosphines such as MeO-BIPHEP, SYNPHOS, and DIFLUORPHOS were found to be more selective than BINAP, affording 1,2-propandiol with enantiomeric excesses (ee) of 96–97%. nih.gov Similarly, dimethyl itaconate was efficiently reduced using the SYNPHOS ligand, achieving a 92% ee. nih.gov

Below is a data table summarizing the performance of various chiral biphenyl-based ligands in asymmetric hydrogenation reactions.

| Ligand/Catalyst | Substrate | Product | Enantiomeric Excess (ee%) | Reference |

| Ru-Bridged Ligand | Methyl benzoylacetate | Methyl 3-hydroxy-3-phenylpropanoate | 99.3% | nih.gov |

| Ru-MeO-BIPHEP | Methyl benzoylacetate | Methyl 3-hydroxy-3-phenylpropanoate | 90.9% | nih.gov |

| Ru-BINAP | Methyl benzoylacetate | Methyl 3-hydroxy-3-phenylpropanoate | 85.2% | nih.gov |

| Ru-Bridged Ligand | Ethyl 4-chloro-3-oxobutanoate | Ethyl 4-chloro-3-hydroxybutanoate | 95.6% | nih.gov |

| Ru-MeO-BIPHEP | Ethyl 4-chloro-3-oxobutanoate | Ethyl 4-chloro-3-hydroxybutanoate | 76.8% | nih.gov |

| Ru-SYNPHOS | Hydroxyacetone | 1,2-propandiol | 96-97% | nih.gov |

| Ru-DIFLUORPHOS | Hydroxyacetone | 1,2-propandiol | 96-97% | nih.gov |

| Ru-MeO-BIPHEP | Hydroxyacetone | 1,2-propandiol | 96-97% | nih.gov |

| Ru-BINAP | Hydroxyacetone | 1,2-propandiol | 85% | nih.gov |

| Ru-SYNPHOS | Dimethyl itaconate | (S)-2-methylsuccinate | 92% | nih.gov |

| Ru-DIFLUORPHOS | Dimethyl itaconate | (S)-2-methylsuccinate | 85% | nih.gov |

| Ru-MeO-BIPHEP | Dimethyl itaconate | (S)-2-methylsuccinate | 90% | nih.gov |

Bifunctional Ligand Systems in Homogeneous Catalysis

A more recent and sophisticated approach in ligand design involves the incorporation of a secondary functional group onto the ligand scaffold, creating a bifunctional system. These ligands can participate more actively in the catalytic cycle, often through metal-ligand cooperation, leading to enhanced reactivity and novel transformations. nsf.gov Biphenyl-2-ylphosphine ligands featuring a remote basic functional group are a prime example of such systems, particularly in the realm of homogeneous gold catalysis. nsf.govnih.gov

In these bifunctional ligands, a basic group, such as a tertiary amine or an amide, is positioned on the pendant phenyl or naphthyl ring of the biphenyl-2-ylphosphine framework. nsf.gov This design takes advantage of the linear geometry of gold(I) complexes, allowing the remote basic group to interact with substrates or nucleophiles in the secondary coordination sphere. nsf.gov This interaction can facilitate key steps in the catalytic cycle, such as deprotonation, which would otherwise be challenging. nih.gov

One significant application of these bifunctional ligands is in the gold-catalyzed tandem propargylation of aldehydes and subsequent cycloisomerization. nih.gov In this process, a designed bifunctional biphenyl-2-ylphosphine ligand with a remote tertiary amino group is crucial for success. nih.gov The reaction involves the in situ generation of a σ-allenylgold species, which then undergoes nucleophilic addition to an activated aldehyde. nih.gov The resulting homopropargylic alcohol can then undergo a ligand-enabled cycloisomerization to yield dihydrofurans. nih.gov Standard phosphine ligands are generally ineffective in promoting this transformation. nih.gov

Another powerful application is the asymmetric isomerization of alkynes to allenes and the subsequent asymmetric synthesis of 2,5-dihydrofurans. nsf.gov This is achieved using a gold catalyst enabled by a chiral bifunctional biphenyl-2-ylphosphine ligand. nsf.gov This approach circumvents the need for a stable chiral biaryl axis by installing a chiral center in the ligand's backbone, which then directs the stereochemical outcome of the reaction. nsf.gov This strategy has been successfully applied to the cycloisomerization of both chiral and achiral propargylic alcohols, producing 2,5-disubstituted 2,5-dihydrofurans with good to excellent diastereoselectivities and enantiomeric excesses. nsf.gov

The following table presents data from various reactions utilizing bifunctional biphenyl ligand systems in homogeneous catalysis.

| Ligand/Catalyst | Reaction Type | Substrate(s) | Product | Yield/Selectivity | Reference |

| L1AuCl/NaBArF4 | Tandem Propargylation/Cycloisomerization | 3-phenylprop-1-yne, 4-nitrobenzaldehyde | Dihydrofuran derivative | 78% yield (3:1 cis/trans) | nih.gov |

| (R)-L4-1AuCl | Asymmetric Isomerization/Cyclization | (R)-dodec-3-yn-2-ol | 2,5-dihydrofuran derivative | 70% yield (92:8 trans/cis) | nsf.gov |

| (R)-L4-4AuCl | Asymmetric Isomerization/Cyclization | (R)-dodec-3-yn-2-ol | 2,5-dihydrofuran derivative | 85% yield (93:7 trans/cis) | nsf.gov |

| (S)-L1AuCl | Asymmetric Isomerization/Cyclization | Propargyl sulfonamide | cis-3-pyrroline derivative | 93% yield (96:4 d.r.) | nsf.gov |

| (R)-L1AuCl | Asymmetric Isomerization/Cyclization | Propargyl sulfonamide | trans-3-pyrroline derivative | 91% yield (92:8 d.r.) | nsf.gov |

Advanced Analytical Characterization Techniques for Chloromethoxybiphenyls

High-Resolution Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the identity and purity of 1,1'-Biphenyl, 3-chloro-4-methoxy-. Each method provides unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. For 1,1'-Biphenyl, 3-chloro-4-methoxy-, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a solvent like CDCl₃ are influenced by the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing chloro group (-Cl).

Methoxy Protons: A sharp singlet peak is expected around δ 3.9 ppm, corresponding to the three protons of the methoxy group. rsc.org

Aromatic Protons: The eight aromatic protons will appear in the range of δ 6.9-7.7 ppm. The protons on the methoxy-substituted ring are generally shifted upfield compared to those on the unsubstituted phenyl ring. The proton ortho to the methoxy group and meta to the chloro group is expected around δ 7.0 ppm, likely as a doublet. rsc.orgrsc.org The other protons on the substituted ring will show complex splitting patterns (multiplets) due to their various couplings. The five protons on the unsubstituted phenyl ring will appear as a multiplet in the typical aromatic region. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the chloro and methoxy substituents significantly influences the chemical shifts of the aromatic carbons.

Methoxy Carbon: The carbon of the methoxy group is expected to appear around δ 55-56 ppm. rsc.org

Aromatic Carbons: The twelve aromatic carbons will produce signals between approximately δ 110 and 160 ppm. The carbon atom directly attached to the methoxy group (C-4) will be significantly deshielded, appearing around δ 155-159 ppm. rsc.org Conversely, the carbon bearing the chlorine atom (C-3) will also be deshielded, with an expected chemical shift in the range of δ 125-135 ppm. The carbon atoms at the point of biphenyl (B1667301) linkage (C-1 and C-1') typically appear around δ 130-143 ppm. rsc.org

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for 1,1'-Biphenyl, 3-chloro-4-methoxy-

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Reference/Justification |

|---|---|---|---|

| ¹H | -OCH₃ | ~3.9 | Typical for aryl methyl ethers. rsc.org |

| ¹H | Aromatic H | 6.9 - 7.7 | Based on data for 4-methoxybiphenyl (B1664174) and 3-chlorobiphenyl. rsc.orgrsc.org |

| ¹³C | -OCH₃ | ~56 | Typical for aryl methyl ethers. rsc.org |

| ¹³C | Aromatic C-O | ~157 | Strong deshielding by the oxygen atom. rsc.org |

| ¹³C | Aromatic C-Cl | ~128 | Deshielding effect of the chlorine atom. rsc.org |

| ¹³C | Other Aromatic C | 112 - 142 | Based on data for substituted biphenyls. rsc.orgchemicalbook.com |

Mass Spectrometry (MS) with Characteristic Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, producing a unique pattern of charged fragments.

For 1,1'-Biphenyl, 3-chloro-4-methoxy- (molecular weight: 218.68 g/mol ), the mass spectrum shows a distinct molecular ion peak. nist.gov

Molecular Ion (M⁺·): A strong peak is observed at m/z 218, corresponding to the intact molecular ion. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak (the M+2 peak) is also present at m/z 220, with an intensity of approximately one-third of the M⁺· peak, which is characteristic for a monochlorinated compound. nist.gov

Fragmentation: The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for this type of compound include:

Loss of a methyl radical (-CH₃): A significant fragment is often observed at m/z 203, resulting from the loss of the methyl group from the methoxy moiety.

Loss of a formyl radical (-CHO): Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment can lead to a peak at m/z 175.

Loss of chlorine (-Cl): A peak at m/z 183 may be present, corresponding to the loss of a chlorine atom.

Biphenyl-related fragments: Peaks corresponding to the biphenyl framework, such as at m/z 152, can also be observed. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. The IR spectrum of 1,1'-Biphenyl, 3-chloro-4-methoxy- is expected to show several characteristic absorption bands.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The aliphatic C-H stretching of the methoxy group is expected in the 2850-2960 cm⁻¹ region. chemicalbook.com

C=C Aromatic Stretching: Several bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings. rsc.org

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-CH₃) is expected in the range of 1230-1270 cm⁻¹ (asymmetric stretching) and a weaker one around 1020-1050 cm⁻¹ (symmetric stretching). chemicalbook.com

C-Cl Stretching: The absorption due to the carbon-chlorine bond stretch is typically found in the 600-800 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. Biphenyl and its derivatives are known to absorb UV light.

The UV-Vis spectrum of 1,1'-Biphenyl, 3-chloro-4-methoxy- in a solvent like ethanol (B145695) or hexane (B92381) is expected to show a strong absorption maximum (λ_max) around 260 nm. nist.govresearchgate.net This absorption is attributed to the π → π* electronic transitions within the conjugated biphenyl system. The presence of the methoxy group, an auxochrome, can cause a slight shift in the absorption maximum to longer wavelengths (a bathochromic shift) compared to unsubstituted biphenyl.

Chromatographic Separations and Detection

Chromatographic methods are essential for separating the target compound from reaction mixtures, byproducts, or environmental samples, and for quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds like 1,1'-Biphenyl, 3-chloro-4-methoxy-.

Separation (GC): A nonpolar or semi-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is typically used for the separation. The oven temperature is programmed to start at a lower temperature and gradually increase to ensure the efficient separation of components based on their boiling points and interactions with the stationary phase. Helium is commonly used as the carrier gas. rsc.org

Detection (MS): Following separation by GC, the compound enters the mass spectrometer, where it is ionized (typically by electron ionization) and detected. The resulting mass spectrum, as described in section 6.1.2, is used for positive identification by matching it against spectral libraries like the NIST database. nist.govnist.gov This technique allows for both the quantification and confident identification of the compound, even in complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds that may not be suitable for GC (e.g., less volatile or thermally unstable).

Method: For a compound like 1,1'-Biphenyl, 3-chloro-4-methoxy-, a reversed-phase HPLC method is most common. This involves a nonpolar stationary phase (e.g., a C18 or C8 column) and a polar mobile phase. guidechem.com

Mobile Phase: A typical mobile phase would be a gradient mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The gradient is adjusted to achieve optimal separation from any impurities.

Detection: A UV detector is commonly used for detection, set at the absorption maximum of the compound (e.g., ~260 nm), which provides high sensitivity. guidechem.com HPLC is particularly useful for purity assessment and for the analysis of the compound in various matrices.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The traditional synthesis of polychlorinated biphenyls (PCBs) often involves harsh reaction conditions and the use of hazardous reagents, leading to significant environmental concerns. aobchem.commdpi.com A paramount direction for future research is the development of green and atom-economical synthetic routes to produce 3-chloro-4-methoxy-1,1'-biphenyl.

Modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a promising avenue. These reactions are known for their high efficiency and tolerance of a wide range of functional groups. sigmaaldrich.com Future investigations should focus on optimizing these methods for the synthesis of 3-chloro-4-methoxy-1,1'-biphenyl, potentially utilizing water as a solvent and employing highly efficient palladium-based catalysts. nih.gov The use of solventless reaction conditions, microwave-assisted synthesis, and biocatalysis are also emerging as powerful tools in green chemistry that could be adapted for the synthesis of this and other biphenyl (B1667301) derivatives. liv.ac.ukrsc.org

A key aspect of sustainable synthesis is atom economy, which seeks to maximize the incorporation of starting materials into the final product. Research into catalytic cycles that minimize waste and byproducts will be crucial. For instance, developing catalytic systems that can be recycled and reused without significant loss of activity would greatly enhance the sustainability of the synthesis of 3-chloro-4-methoxy-1,1'-biphenyl.

Rational Design of Advanced Materials with Tailored Optoelectronic and Charge Transport Properties

Substituted biphenyls are known to possess interesting optoelectronic properties, making them candidates for applications in organic electronics. The specific substitution pattern of 3-chloro-4-methoxy-1,1'-biphenyl, with its electron-donating methoxy (B1213986) group and electron-withdrawing chloro group, suggests that it could exhibit unique photophysical characteristics.

Future research should focus on the systematic investigation of the optoelectronic and charge transport properties of 3-chloro-4-methoxy-1,1'-biphenyl. This includes detailed studies of its absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. The impact of the chloro and methoxy substituents on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) should be a central point of investigation. For instance, studies on related methoxy-substituted aromatic compounds have shown that the methoxy group can significantly influence the bandgap and optical transparency. researchgate.net

Furthermore, the charge transport properties, including electron and hole mobilities, need to be characterized. The planarity of the biphenyl system, which is influenced by the substituents, plays a critical role in intermolecular interactions and, consequently, in charge transport. While the crystal structure of the closely related 3,3',5'-trichloro-4-methoxybiphenyl reveals a significant torsion angle between the phenyl rings, detailed structural analysis of 3-chloro-4-methoxy-1,1'-biphenyl is needed to understand its solid-state packing and its potential as a charge-transporting material. nih.govpsu.edu

Integration of Computational Chemistry for Accelerated Discovery and Optimization of Novel Chloromethoxybiphenyl Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. For 3-chloro-4-methoxy-1,1'-biphenyl, computational studies can provide deep insights into its structural, electronic, and spectroscopic properties, guiding experimental efforts and accelerating the discovery of new derivatives with enhanced functionalities.

Future computational work should include detailed DFT calculations to determine the optimized geometry, vibrational frequencies, and electronic structure of 3-chloro-4-methoxy-1,1'-biphenyl. nih.govnih.govresearchgate.net These calculations can predict the HOMO-LUMO energy gap, which is a crucial parameter for optoelectronic applications. eurjchem.com Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions, providing a deeper understanding of the crystal packing and its influence on material properties. nih.govnih.govresearchgate.net

Moreover, computational screening of a virtual library of derivatives of 3-chloro-4-methoxy-1,1'-biphenyl can be performed to identify candidates with tailored properties. By systematically varying the substituents on the biphenyl core, it is possible to predict how these changes will affect the optoelectronic and charge transport characteristics. This in-silico design approach can significantly reduce the time and resources required for the experimental synthesis and characterization of new materials.

Exploration of Novel Catalytic Transformations Enabled by Biphenyl-Based Ligands

Biphenyl-based phosphine (B1218219) ligands are a critical class of ligands in transition-metal catalysis, particularly in cross-coupling reactions. sigmaaldrich.comdalchem.com The unique structural and electronic features of 3-chloro-4-methoxy-1,1'-biphenyl make it an attractive scaffold for the design of novel phosphine ligands.

Future research should explore the synthesis of phosphine ligands derived from 3-chloro-4-methoxy-1,1'-biphenyl. The introduction of a phosphine group at various positions on the biphenyl core would lead to a library of new ligands with distinct steric and electronic properties. The presence of the chloro and methoxy groups can be expected to modulate the electron-donating ability and steric bulk of the resulting phosphine ligand, which in turn will influence the activity and selectivity of the corresponding metal catalyst.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-chloro-4-methoxy-1,1'-biphenyl, and how can reaction conditions be optimized for yield?

- Answer : The compound is synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using aryl halides and boronic acid derivatives. For example, 3-chloro-4-methoxy-substituted aryl halides can react with biphenyl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) in a solvent system like THF/water with a base (e.g., K₂CO₃). Optimization involves adjusting catalyst loading, temperature (80–100°C), and reaction time (12–24 hours) to maximize yield. Post-synthesis purification employs column chromatography or recrystallization .

Q. What spectroscopic and analytical techniques are essential for characterizing 3-chloro-4-methoxy-1,1'-biphenyl?

- Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and structural integrity.

- GC-MS or HPLC for purity assessment.

- FT-IR to identify functional groups (e.g., C-Cl stretching at ~550 cm⁻¹, methoxy C-O at ~1250 cm⁻¹).

- X-ray crystallography (using SHELX software) for definitive 3D structure determination .

Q. How can solubility and stability issues be addressed during experimental handling?

- Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) is typically high. For stability, store under inert atmosphere (N₂/Ar) at –20°C to prevent degradation. Use stabilizers like BHT (butylated hydroxytoluene) in long-term storage if oxidation is a concern .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of 3-chloro-4-methoxy-1,1'-biphenyl derivatives?